molecular formula C12H14N4O2 B3372468 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide CAS No. 916065-32-2

4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3372468
CAS No.: 916065-32-2
M. Wt: 246.27 g/mol
InChI Key: ISRRHYUGYIYINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative intended for research and development purposes. As a member of the pyrazole family, a five-membered heterocycle containing two nitrogen atoms, this compound is part of a class known for its significant potential in various research areas . The specific 4-methoxybenzyl substitution at the N-1 position and the carboxamide functional group are structural features often associated with modified biological activity and physicochemical properties. Pyrazole derivatives are extensively investigated in medicinal chemistry for a wide spectrum of biological activities, which may include antimicrobial, anti-inflammatory, anticancer, and antitumor properties, among others . Researchers value this scaffold for its versatility as a building block in constructing more complex molecules or for probing specific biochemical pathways. The presence of both amino and carboxamide groups on the pyrazole ring provides multiple sites for further chemical modification, making it a valuable intermediate for synthetic chemistry programs. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human use. All safety data sheets and handling protocols should be consulted prior to use. Researchers are responsible for ensuring all compound handling and usage complies with their institution's guidelines and local regulations.

Properties

IUPAC Name

4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)11(15-16)12(14)17/h2-5,7H,6,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRRHYUGYIYINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through alkylation reactions, where the pyrazole derivative reacts with a methoxybenzyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 and the carboxamide group at position 3 enable nucleophilic substitution reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DMF under basic conditions (e.g., triethylamine) to form N-acylated derivatives .

  • Alkylation : Undergoes alkylation with α-halo compounds (e.g., chloroacetonitrile, ethyl bromoacetate) in the presence of potassium carbonate to yield 4-alkylamino derivatives .

Oxidation Reactions

The pyrazole ring and aromatic substituents participate in oxidation pathways:

  • Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the pyrazole ring to pyrazole-4-carboxylic acid derivatives .

  • Methoxybenzyl Group Oxidation : The 4-methoxybenzyl substituent undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to form phenolic derivatives .

Reduction Reactions

Reductive modifications target functional groups:

  • Carboxamide Reduction : Reaction with lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine (-CH₂NH₂) .

  • Catalytic Hydrogenation : Hydrogenation over palladium/carbon (Pd/C) selectively reduces double bonds in conjugated systems without affecting the pyrazole ring .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Pyrazolo[3,4-b]pyridines : Condensation with malononitrile derivatives in DMF forms fused pyrido-pyrazole systems via intramolecular cyclization .

  • Thiazolidinones : Reaction with 2-mercaptoacetic acid and aromatic amines produces pyrazolylthiazolidin-4-one derivatives .

Condensation Reactions

Reactivity with carbonyl-containing reagents:

  • Schiff Base Formation : Condenses with aldehydes (e.g., pyridine-4-carbaldehyde) to form hydrazones, which cyclize to imidazo[1,2-a]pyridine derivatives .

  • Knoevenagel Adducts : Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated carbonyl derivatives .

Table 2: Research Findings on Reaction Outcomes

Study FocusKey ObservationsCitation
Kinase InhibitionN-Acylated derivatives showed 50% inhibition of CDK2 at 0.5 μM .
DNA Binding AffinityPyrazole-4-carboxylic acid derivatives exhibited K = 1.06×10⁵ M⁻¹ with CT-DNA .
Anticancer ActivityThiazolidinone derivatives reduced HCT116 cell viability by 70% at 10 μM.

Mechanistic Insights

  • Nucleophilic Substitution : The amino group’s lone pair facilitates attack on electrophilic centers, with steric hindrance from the methoxybenzyl group influencing regioselectivity .

  • Oxidative Pathways : Pyrazole ring oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer potential. Pyrazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Findings

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, similar compounds have demonstrated IC50 values ranging from 0.39 µM to 3.79 µM against these cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases such as Aurora-A kinase, which plays a critical role in cell division and proliferation .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

Research Insights

  • COX Inhibition : Preliminary studies indicate that this compound may inhibit COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . The IC50 values for COX inhibition were reported in the low micromolar range, suggesting significant anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds within this class have demonstrated activity against various bacterial and fungal strains.

Key Findings

  • Bacterial Inhibition : Research has indicated that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-1-benzyl-1H-pyrazole-3-carboxamideBenzyl group instead of methoxybenzylDifferent electronic properties
4-Amino-5-methyl-1H-pyrazole-3-carboxamideMethyl group at position 5Varying biological activity
4-Amino-N-benzyl-1-methylpyrazole-3-carboxamideMethyl substitution at position 1Enhanced solubility
4-Amino-3-trifluoromethylpyrazoleTrifluoromethyl group enhancing lipophilicityPotentially increased potency

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole core significantly impact physical properties such as melting points, solubility, and molecular stability. Below is a comparative table of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide 4-methoxybenzyl (N1), carboxamide (C3) C12H14N4O2* 262.26* Not reported Electron-donating methoxy group; carboxamide for H-bonding
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (31) 4-methoxybenzyl (N1), methyl (C3) C12H15N3O 217.27 Not reported Methyl substitution reduces H-bonding potential vs. carboxamide
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide 2,2-difluoroethyl (N1), 3-methoxypropyl (C3) C10H16F2N4O2 262.26 Not reported Fluorinated substituent increases electronegativity and lipophilicity
5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c) 4-chlorophenyl (N1), phenylamino (C3) C16H14ClN5O 343.77 178 Chlorine enhances molecular weight and may improve crystallinity
5-Amino-1-(4-Fluorophenyl)-1H-pyrazole-4-carboxamide 4-fluorophenyl (N1), carboxamide (C4) C10H9FN4O 236.21 Not reported Fluorine increases polarity and potential bioavailability

*Estimated based on structural similarity to .

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like fluorine or chlorine in analogs . This difference may alter electronic density on the pyrazole ring, affecting reactivity and binding affinity.
  • Carboxamide vs.
  • Impact on Melting Points: Analogs with halogenated substituents (e.g., 4c, m.p. 178°C) exhibit higher melting points than non-halogenated derivatives, suggesting improved crystallinity due to halogen-induced molecular packing .

Biological Activity

4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : Approximately 234.25 g/mol
  • Key Functional Groups : Amino group, methoxybenzyl substituent, carboxamide group

The structural characteristics of this compound contribute to its pharmacological profile, making it a subject of interest for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

1. Anticancer Activity

  • Similar compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .
  • In vitro studies reveal that pyrazole derivatives can inhibit the growth of multiple cancer types, including lung, colorectal, and liver cancers .

2. Anti-inflammatory Properties

  • The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pathways involved in inflammation. This activity is attributed to the modulation of pro-inflammatory cytokines .

3. Antimicrobial Effects

  • Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties against various bacterial strains, enhancing their therapeutic potential in treating infections .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity to achieve desired therapeutic outcomes. For instance, its interaction with kinases may play a role in its anticancer activity .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Amide Bond Formation : Coupling reactions between amines and carboxylic acids in the presence of coupling reagents .

These synthetic methods allow for modifications that can enhance the compound's biological properties.

Comparative Analysis with Similar Compounds

A comparative analysis of related pyrazole derivatives highlights variations in biological activities based on structural differences:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Amino-N-benzyl-1H-pyrazole-3-carboxamideC12H14N4OMethyl substitution enhances solubilityAnti-inflammatory, anticancer
5-Methyl-N-benzylpyrazole-3-carboxamideC12H14N4OMethyl group at position 5 alters activityAntimicrobial
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivativesVariableStructural diversity leads to varied activityAntitumor

This table illustrates how modifications in side chains or functional groups can significantly influence the biological activities of pyrazole derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound against specific cancer cell lines:

  • Study on Breast Cancer Cells (MDA-MB-231) : The compound exhibited significant antiproliferative effects with an IC50 value indicating potent activity against breast cancer cells .
  • Anti-inflammatory Activity Assessment : In vivo models demonstrated that the compound significantly reduced inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the most efficient synthetic routes for 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide, and what challenges arise during purification?

The synthesis typically involves a multi-step process starting with cyclization of hydrazine derivatives with β-keto esters or carbonyl intermediates. For example, a method analogous to pyrazole carboxamide synthesis includes:

Condensation : Reacting 4-methoxybenzylamine with a β-keto ester to form a hydrazone intermediate.

Cyclization : Using hydrazine hydrate or substituted hydrazines to close the pyrazole ring .

Functionalization : Introducing the carboxamide group via acylation or nucleophilic substitution .
Purification challenges include isolating intermediates with polar functional groups (e.g., amino or carboxamide). Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (solvents like ethanol or DCM/hexane mixtures) are commonly used .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
  • HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~301.13 for C₁₂H₁₄N₄O₂) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for analogs with bulky substituents .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values .
  • Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Systematic substitution : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or donating groups (e.g., 4-hydroxybenzyl) to modulate target binding .
  • Core modifications : Introduce heteroatoms (e.g., replacing pyrazole nitrogen with oxygen) or expand the ring system (e.g., fused triazole-pyrazole hybrids) to enhance metabolic stability .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What experimental strategies resolve contradictory bioactivity data across different assays?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives .
  • Target validation : Apply CRISPR knockouts or siRNA silencing of suspected targets (e.g., PDE4 or EGFR) to confirm mechanistic relevance .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using DFT (e.g., Gaussian 16) .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability .
  • Reaction path optimization : Apply ICReDD’s workflow to simulate reaction conditions (e.g., solvent effects, catalysts) and reduce trial-and-error experimentation .

Methodological Considerations

Q. What strategies mitigate regiochemical ambiguity during pyrazole ring synthesis?

  • Directed lithiation : Use tert-butyllithium to selectively functionalize the pyrazole core at the 3- or 5-position .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of the amino group) to direct substitution .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Test in human or rodent plasma (37°C, 1–24 hours) to assess esterase susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.